Product packaging for Lipofectin(Cat. No.:CAS No. 76391-83-8)

Lipofectin

Cat. No.: B1237068
CAS No.: 76391-83-8
M. Wt: 745 g/mol
InChI Key: HMNZFMSWFCAGGW-XPWSMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipofectin is a cationic lipid transfection reagent formulated to promote the high-efficiency delivery of plasmid DNA and other nucleic acids into a wide range of cell types in vitro and in vivo . Its mechanism is based on the formation of liposomes, which are spherical vesicles that can entrap nucleic acids. As a cationic lipid, this compound readily forms complexes with negatively charged DNA through electrostatic interactions, facilitating the overcoming of the cell membrane's electrostatic repulsion . These complexes, often referred to as lipoplexes, fuse with the plasma membrane and are internalized by the cell. Once inside, the complex must escape the endosomal pathway to avoid degradation in lysosomes, allowing the genetic material to reach the cytoplasm and nucleus for expression . The reagent is particularly valued for its application in foundational gene delivery and gene therapy research. It is supplied with a clear For Research Use Only designation and is not intended for diagnostic or therapeutic applications in humans. To ensure optimal performance and high transfection efficiency, it is recommended to form the lipid:DNA complexes in serum-free medium, as serum components can interfere with complex formation . The product is stable for months at room temperature but should typically be stored at 4°C upon receipt for long-term stability, with a guaranteed performance period as stated on the certificate of analysis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H77O9P B1237068 Lipofectin CAS No. 76391-83-8

Properties

CAS No.

76391-83-8

Molecular Formula

C41H77O9P

Molecular Weight

745 g/mol

IUPAC Name

[3-[hydroxy(2-hydroxyethoxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C41H77O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39,42H,3-16,21-38H2,1-2H3,(H,45,46)/b19-17+,20-18+

InChI Key

HMNZFMSWFCAGGW-XPWSMXQVSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dielaidoylphosphatidylethanolamine
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
1,2-dioleoylglycero-3-phosphoethanolamine
1,2-dioleoylphosphatidylethanolamine
1,2-DOPE
1-2-di-(9-octadecenoyl)-sn-glycero-3-phosphoethethanolamine
1-2-DOPE
dioleoyl cephalin
Lipofectin

Origin of Product

United States

Molecular and Cellular Mechanisms of Lipofectin Mediated Transfection

Formation of Lipoplexes with Nucleic Acids

Lipoplexes are spontaneously formed when cationic lipid formulations like Lipofectin are mixed with negatively charged nucleic acids (DNA or RNA) in aqueous solutions ozbiosciences.commdpi.comnih.gov. This association results in the condensation and protection of the nucleic acids within lipid nanoparticles caltagmedsystems.co.ukozbiosciences.com.

The primary driving force behind lipoplex formation is the electrostatic interaction between the positively charged head groups of the cationic lipid component (DOTMA) and the negatively charged phosphate (B84403) backbone of the nucleic acids thermofisher.comnih.govuni.lunih.govlabster.com. This ionic interaction leads to the neutralization or even a net positive charge on the resulting lipoplex, which is essential for interacting with the negatively charged cell membrane thermofisher.comfrontiersin.org. The ionic characteristics of the solution, such as the presence of specific anions like phosphate, can influence these interactions and potentially enhance transfection efficiency researchgate.net.

The structure of lipoplexes formed with cationic lipids and nucleic acids is complex and can vary depending on the lipid composition, the ratio of lipid to nucleic acid, the nucleic acid length, and the surrounding environment mdpi.comoup.com. Unlike the small unilamellar liposomes that may form from the lipid mixture alone, lipoplexes typically adopt a condensed, often multilamellar, liquid crystalline structure mdpi.comnih.gov. In this structure, hydrated layers of DNA alternate with cationic lipid bilayers nih.gov. Some formulations may also result in non-lamellar phases, such as inverted hexagonal phases mdpi.com. The physical nature and structure of lipoplexes are highly dependent on the formulation components and preparation methods oup.comnih.gov.

Electrostatic Interactions in Lipoplex Formation

Cellular Uptake Pathways of Lipoplexes

Following their formation, lipoplexes interact with the cell membrane, leading to their internalization into the cell.

Cellular entry of lipoplexes primarily occurs through endocytic pathways ozbiosciences.comnih.govciteab.commdpi.com. This involves the engulfment of the lipoplex by the cell membrane, forming intracellular vesicles called endosomes labster.comthermofisher.comcore.ac.uk. The specific endocytic pathways involved can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and micropinocytosis mdpi.comnih.govscirp.orgresearchgate.net. The relative contribution of each pathway can be influenced by factors such as the lipoplex composition, size, surface charge, and the specific cell type being transfected mdpi.comnih.gov. Studies using inhibitors of these pathways have indicated their involvement in lipoplex uptake and transfection efficiency scirp.orgresearchgate.net.

While endocytosis is considered the predominant route, alternative mechanisms for lipoplex entry have also been proposed. These may include direct fusion of the lipoplex with the plasma membrane nih.govmdpi.comnih.govplos.org. Direct fusion could potentially lead to the immediate release of the nucleic acid cargo into the cytoplasm, bypassing the endosomal pathway mdpi.comnih.gov. An exchange mechanism between lipoplexes and plasma membranes has also been suggested, potentially leading to the destabilization of the lipoplex structure and direct delivery of DNA into the cytoplasm plos.org. The contribution of these alternative pathways can be influenced by the physicochemical characteristics of the lipoplexes plos.org.

Predominance of Endocytic Pathways

Intracellular Trafficking and Nucleic Acid Release

Once internalized, lipoplexes navigate the intracellular environment, and the successful release of the nucleic acid cargo into the cytoplasm is a critical step for effective transfection nih.govciteab.comnih.govuni.lu. Following endocytosis, lipoplexes enter the endosomal trafficking network, progressing through early endosomes to late endosomes and potentially lysosomes mdpi.comresearchgate.net. This journey involves encountering increasingly acidic environments mdpi.comresearchgate.net.

A major challenge is the escape of the nucleic acid from the endosome before it is degraded by lysosomal nucleases thermofisher.comnih.govnih.gov. Cationic lipids are thought to play a role in destabilizing the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm caltagmedsystems.co.ukozbiosciences.comliposomes.ca. Proposed mechanisms for this endosomal escape include the "proton sponge effect," where polycationic residues buffer the endosomal environment, leading to osmotic swelling and rupture, or the ability of cellular negatively charged lipids to interact with and destabilize the cationic lipid component of the lipoplex caltagmedsystems.co.ukozbiosciences.com.

Endosomal Escape Mechanisms

Following internalization, lipoplexes reside within the endosomal trafficking network, which undergoes progressive acidification as endosomes mature from early (pH ~6.5) to late (pH ~5.5) and eventually to lysosomes (pH ~4.7). mdpi.com To avoid degradation by nucleases present in lysosomes, the nucleic acid cargo must escape the endosome. mdpi.com This endosomal escape is a critical and often inefficient step in the transfection process. mdpi.com Two main hypotheses describe the mechanisms by which lipoplexes facilitate endosomal escape: the proton sponge effect and membrane destabilization/fusion. caltagmedsystems.co.ukozbiosciences.commdpi.com

Proton Sponge Effect

The proton sponge effect is a proposed mechanism where ionizable lipids with buffering capacities, often present in cationic lipid formulations, trigger an influx of protons and chloride ions into the endosome. caltagmedsystems.co.ukozbiosciences.commdpi.commdpi.com As the endosome acidifies, these lipids become protonated, leading to an increased buffering capacity. mdpi.comnih.gov This influx of ions and water results in elevated osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the lipoplex contents into the cytoplasm. mdpi.commdpi.commdpi.comnih.gov While the exact role of the proton sponge effect in endosomal escape for all lipid vectors is still being characterized, it is a recognized mechanism contributing to the release of nucleic acids. caltagmedsystems.co.ukozbiosciences.commdpi.com

Membrane Destabilization and Fusion

Another key mechanism for endosomal escape involves the destabilization and fusion of the liposomal membrane with the endosomal membrane. caltagmedsystems.co.ukmdpi.comresearchgate.net This is driven by electrostatic interactions between the positively charged lipid envelope of the lipoplex and the negatively charged lipids within the endosomal membrane. caltagmedsystems.co.ukozbiosciences.commdpi.com These interactions can trigger membrane destabilization, potentially through the formation of non-bilayer structures or pores, or lead to the fusion of the two membranes. ozbiosciences.commdpi.commdpi.comresearchgate.net Membrane fusion creates a direct pathway for the transfer of the lipoplex contents from the endosomal lumen into the cytoplasm. mdpi.com Helper lipids like DOPE are known to promote membrane destabilization and fusion, thereby facilitating lipoplex escape. caltagmedsystems.co.ukmdpi.commdpi.com Experimental evidence suggests a positive correlation between the fusogenicity of the lipid vector and transfection efficiency. mdpi.com

Cytoplasmic Release of Nucleic Acid Cargo

Once the lipoplexes escape the endosome and are released into the cytoplasm, the nucleic acid cargo must dissociate from the cationic lipids to become biologically active. nih.govnih.gov The mechanisms governing the release of nucleic acids from lipoplexes in the cytoplasm are not fully understood but are thought to involve the interaction of the cationic lipids with negatively charged cellular components, leading to the disassembly of the lipoplex structure. caltagmedsystems.co.ukozbiosciences.com This dissociation is necessary for the nucleic acid to be available for subsequent processes like transcription (for DNA) or translation/silencing (for RNA). thermofisher.comnih.govnih.gov Studies have indicated that transfected DNA can associate with cellular proteins upon entry into the cytoplasm, which may influence its subsequent trafficking. nih.govportlandpress.com Efficient cytoplasmic release is crucial as unprotected DNA in the cytoplasm is susceptible to degradation by nucleases. nih.govportlandpress.com

Nuclear Translocation of Delivered Genetic Material

For gene expression to occur from delivered plasmid DNA, it must reach the nucleus, where transcription takes place. wikipedia.orgnih.govresearchgate.net The nuclear envelope acts as a significant barrier to the entry of large molecules like plasmid DNA. portlandpress.comgoogle.com

Role of Cell Division in DNA Nuclear Entry

In actively dividing cells, the nuclear envelope disassembles during mitosis. wikipedia.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgsns.it This temporary breakdown allows cytoplasmic contents, including delivered plasmid DNA, to gain access to the nuclear space. wikipedia.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgsns.it Upon reformation of the nuclear envelope in the daughter cells, the DNA can become enclosed within the nucleus. wikipedia.orgresearchgate.netresearchgate.netfrontiersin.org Cell division is considered a dominant route for DNA entry into the nucleus in proliferating cells transfected with lipofection reagents. researchgate.netfrontiersin.orgsns.it

Mechanisms in Non-Dividing Cells

Transfection of non-dividing cells with lipofection reagents is generally less efficient compared to dividing cells, largely due to the intact nuclear envelope. portlandpress.comgoogle.comnih.gov However, some level of nuclear entry can occur in non-dividing cells. researchgate.netnih.govresearchgate.netnih.gov Mechanisms proposed for nuclear translocation in non-dividing cells include transport through the nuclear pore complexes (NPCs). nih.govportlandpress.comresearchgate.net NPCs are large protein complexes embedded in the nuclear envelope that regulate the passage of molecules between the cytoplasm and the nucleus. nih.govportlandpress.com While passive diffusion through NPCs is limited for large DNA molecules, active transport mechanisms involving nuclear localization signals (NLS) can facilitate the entry of proteins and protein-DNA complexes. nih.govportlandpress.comresearchgate.netoup.com Plasmid DNA itself typically lacks specific NLS sequences, but it can associate with endogenous cellular proteins that contain NLSs, forming complexes that are then recognized and transported through the NPCs. nih.govportlandpress.comresearchgate.net Research suggests that the interaction of DNA with cytoplasmic proteins, such as transcription factors, can help in its translocation to the nucleus in non-dividing cells. portlandpress.comresearchgate.net Despite these mechanisms, nuclear entry remains a significant bottleneck for efficient transfection in non-dividing cells. portlandpress.comgoogle.comnih.gov

Formulation and Compositional Aspects of Lipofection Reagents

Cationic Lipid Components and Their Functional Roles

Cationic lipids are the primary active components in lipofection reagents, responsible for binding to the negatively charged nucleic acids through electrostatic interactions. ozbiosciences.comresearchgate.net This interaction leads to the formation of lipoplexes, which protect the nucleic acids from degradation and facilitate their association with the negatively charged cell membrane. ozbiosciences.comresearchgate.net The first synthetic cationic lipid used as a transfection agent was N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a key component of Lipofectin. researchgate.netmdpi.commedkoo.comgoogle.com

DOTMA, a quaternary ammonium (B1175870) lipid, forms stable lipoplexes with nucleic acids, promoting their delivery into eukaryotic cells. researchgate.netmdpi.comnih.gov The positive charge of DOTMA facilitates the initial interaction with the cell membrane, and it plays a role in the fusion of the lipoplex with the plasma membrane, leading to the uptake and expression of the transfected DNA. researchgate.netwikipedia.org While effective, the permanent positive charge of some cationic lipids like DOTMA can be associated with cytotoxicity. mdpi.comnih.govwikipedia.org Research has focused on synthesizing cationic lipids with improved transfection efficiency and reduced toxicity by modifying their structure, including the headgroup, linker, backbone, and hydrophobic domains. mdpi.comresearchgate.netacs.org

Helper Lipid Contributions to Transfection Efficiency

Helper lipids are often included in lipofection formulations to enhance transfection efficiency and facilitate the intracellular delivery of nucleic acids. ozbiosciences.comresearchgate.netnih.govcsic.es A commonly used helper lipid in conjunction with cationic lipids like DOTMA is dioleoyl phosphatidylethanolamine (B1630911) (DOPE). ozbiosciences.commedkoo.comgoogle.comwikipedia.orgresearchgate.netnih.gov

DOPE is a neutral phospholipid that plays a crucial role in the transfection process, particularly in facilitating the escape of nucleic acids from endosomes into the cytoplasm. nih.govwikipedia.orgresearchgate.netcreative-biolabs.com Its molecular structure, with a small hydrophilic headgroup and two bulky unsaturated oleic chains, gives it a cone shape that favors the formation of non-bilayer structures, such as the inverted hexagonal (HII) phase, especially in the acidic environment of endosomes. nih.govresearchgate.netresearchgate.net This structural transition is believed to be critical for membrane fusion and the disruption of the endosomal membrane, allowing the release of the encapsulated nucleic acids into the cytosol where they can be transcribed or translated. nih.govresearchgate.netcreative-biolabs.com Studies have shown that the inclusion of DOPE can significantly increase transfection activity. mdpi.comnih.govresearchgate.net For instance, research indicates that using DOPE as a helper lipid with certain cationic lipids can achieve transfection efficiencies comparable to or higher than those obtained with cationic lipids alone or with other helper lipids like phosphatidylcholine. mdpi.comresearchgate.netnih.gov

Data from research comparing transfection efficiencies of DOTAP and DOTMA when mixed with DOPE highlight the variability in performance even among similar cationic lipids. mdpi.comresearchgate.net

Cationic Lipid Helper Lipid Reported Transfection Efficiency Range (with DOPE) Source
DOTAP DOPE 9% to 17% mdpi.comresearchgate.net
DOTMA DOPE 8% to 16% mdpi.comresearchgate.net

Cholesterol is another helper lipid that can be used in lipofection formulations. ozbiosciences.com It can influence membrane fluidity and stability and has been shown to enhance the incorporation of cationic lipids and improve transfection efficiency in some formulations. wikipedia.orgnih.gov

Development and Refinements of this compound-Derived Reagents for Research (e.g., Lipofectamine Series)

This compound, initially introduced as a 1:1 (w/w) mixture of DOTMA and DOPE, was one of the first commercially available lipofection reagents. google.comnih.govlabmartgh.comfishersci.co.uksignagen.com Its success paved the way for the development of a wide range of improved and specialized lipid-based transfection reagents, notably the Lipofectamine series. ozbiosciences.comthermofisher.com

The Lipofectamine series represents refinements over the original this compound formulation, often incorporating different cationic lipids and optimized lipid ratios to achieve higher transfection efficiencies and broader applicability across various cell types and nucleic acid types (DNA, RNA, siRNA). ozbiosciences.comwikipedia.orgthermofisher.comresearchgate.net For example, Lipofectamine is described as a 3:1 (w/w) mixture of the polycationic lipid DOSPA (2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propaniminium trifluoroacetate) and DOPE. wikipedia.orgsignagen.com The inclusion of a polycationic lipid like DOSPA, which contains spermine (B22157) head groups, was aimed at increasing the frequency and activity of transfection in eukaryotic cells. nih.govsignagen.com

Subsequent reagents in the Lipofectamine series, such as Lipofectamine 2000, Lipofectamine LTX, Lipofectamine RNAiMAX, and Lipofectamine 3000, feature proprietary formulations optimized for specific applications. thermofisher.comthermofisher.com Lipofectamine 2000, for instance, is widely used for transfecting both plasmid DNA and siRNA into a broad range of cell types, including some considered difficult to transfect. wikipedia.orgthermofisher.comthermofisher.combiocompare.com Lipofectamine RNAiMAX is specifically optimized for siRNA transfection, offering high efficiency with minimal cytotoxicity. thermofisher.comthermofisher.com Lipofectamine 3000 is presented as providing high transfection efficiency for both plasmid DNA and siRNA across a wide range of cell types. thermofisher.comthermofisher.comnih.gov These advancements reflect ongoing research into the structure-activity relationships of lipids and the mechanisms of cellular uptake and intracellular trafficking of lipoplexes. researchgate.netresearchgate.net

Comparative studies have evaluated the performance of different Lipofectamine reagents and this compound in various cell lines. While this compound showed good safety profiles in some cell lines, its transfection efficiency was often lower compared to newer Lipofectamine formulations like Lipofectamine 3000 or Lipofectamine 2000, particularly in certain cell types. nih.gov

Reagent Composition (if specified) Key Features/Optimization Applicability (Examples)
This compound 1:1 (w/w) DOTMA:DOPE Pioneering reagent, effective for some cells Endothelial cells, primary cells, DNA, RNA, oligonucleotides labmartgh.comfishersci.co.ukresearchgate.net
Lipofectamine 3:1 (w/w) DOSPA:DOPE Increased transfection frequency/activity Eukaryotic cells nih.govsignagen.com
Lipofectamine 2000 Proprietary High performance, broad range Plasmid DNA, siRNA, co-transfection, adherent & difficult-to-transfect cells wikipedia.orgthermofisher.comthermofisher.combiocompare.com
Lipofectamine LTX Proprietary Designed for plasmid DNA, minimal cytotoxicity Plasmid DNA thermofisher.comthermofisher.com
Lipofectamine RNAiMAX Proprietary Optimized for siRNA transfection siRNA/miRNA thermofisher.comthermofisher.com
Lipofectamine 3000 Proprietary Highest efficiency, broad range Plasmid DNA, siRNA, co-transfection thermofisher.comthermofisher.comnih.gov

Impact of Lipid Structure on Transfection Performance in Research

The nature and structure of the headgroup in cationic lipids, including the presence of primary, secondary, tertiary amines, quaternary ammonium groups, peptides, or amino acids, also greatly influence transfection efficiency. researchgate.net The charge density of the lipid membrane, which can be modulated by the ratio of cationic to neutral lipids, is another critical factor affecting the interaction with nucleic acids and cell membranes. nih.govnih.gov

Helper lipids like DOPE contribute to transfection efficiency through their ability to induce structural changes in the lipid bilayer, promoting membrane fusion and endosomal escape. nih.govresearchgate.netcreative-biolabs.commdpi.com Their shape and phase behavior at different pH levels are particularly important for facilitating the release of nucleic acids into the cytoplasm. nih.govresearchgate.netresearchgate.net The choice of helper lipid can also influence cellular uptake pathways and intracellular trafficking, further impacting transfection outcomes. csic.es Research indicates that the specific composition and ratio of cationic and helper lipids are crucial for optimizing the formation and structure of lipoplexes, which in turn affects their ability to enter cells and release their nucleic acid cargo effectively. researchgate.netresearchgate.netnih.gov

Understanding the structure-activity relationships of lipids is essential for the rational design and synthesis of novel lipid-based gene delivery carriers with improved efficiency and reduced toxicity. mdpi.comresearchgate.netacs.orgresearchgate.net

Applications of Lipofectin in Fundamental Biological Research

Gene Expression Studies in Cultured Cells

Lipofection using reagents like Lipofectin has been a standard method for introducing plasmid DNA into cultured cells to study gene expression. This technique allows researchers to transiently or stably express foreign genes within cells, providing insights into protein function, cellular pathways, and regulatory mechanisms. For instance, this compound has been successfully used to transfect primary human lens epithelial cells with a beta-galactosidase gene, demonstrating efficient and stable transfer of a functional gene. nih.govnih.gov Studies have shown that the efficiency of transfection can be influenced by factors such as the ratio of this compound to DNA and cell density at the time of transfection. In one study using guinea pig endometrial stromal cells, efficient transfection with a beta-galactosidase reporter gene was achieved with a this compound:DNA ratio of 6 and low cellular density. nih.govtandfonline.com Another application involved transfecting cultured bovine pulmonary artery endothelial cells with a plasmid containing the chloramphenicol (B1208) acetyltransferase (CAT) gene, demonstrating marked gene expression that persisted even after cell passaging. atsjournals.org These studies highlight the utility of this compound in introducing reporter genes or genes of interest into various cultured cell types to analyze gene expression patterns and levels.

Data from a study on gene transfer into subcultured endometrial cells using this compound illustrates the impact of the this compound:DNA ratio and cell density on transfection efficiency, measured by β-galactosidase activity.

ConditionThis compound:DNA RatioCell Density (cells/well)β-gal Activity (Units)
Optimized Lipofection6105High
Lipofection (Medium Density)62 × 105Lower
Lipofection (High Density)63 × 105Lowest
Calcium Phosphate (B84403) (Low Density)-105Lower than Lipofection
Calcium Phosphate (High Density)-3 × 105Higher than Lipofection

*Based on findings where Lipofection at low cellular density was more efficient than calcium phosphate precipitation, while at high density, calcium phosphate was more efficient. tandfonline.com

Protein Production in Research Systems

The ability of this compound to mediate the efficient delivery and expression of genes in cultured cells directly supports protein production in research systems. By transfecting cells with plasmids encoding specific proteins, researchers can produce recombinant proteins for functional studies, structural analysis, or biochemical assays. While the search results primarily discuss gene expression as the outcome, the underlying principle is the production of the encoded protein. For instance, the expression of the CAT gene in endothelial cells after this compound-mediated transfection demonstrates the successful production of the CAT enzyme within these cells. atsjournals.org This application is fundamental for investigating protein function, interactions, and modifications within a cellular context. The efficiency of protein production is directly linked to the efficiency of gene transfection and expression mediated by reagents like this compound.

Gene Silencing Applications via RNA Interference (RNAi)

RNA interference (RNAi) is a powerful mechanism for sequence-specific gene silencing, and lipid-based transfection reagents, including formulations related to this compound, have been widely adopted for delivering RNAi molecules into cells. numberanalytics.comnih.govresearchgate.net

siRNA Delivery for Functional Genomics

A comparison of siRNA transfection efficiency using different reagents in various cell lines:

Cell LineReagentTransfection Efficiency (%)Reference
HEK293TNeoLNP™>90 scindypharm.com
HEK293TLipofectamine 2000Lower than NeoLNP™ scindypharm.com
MCF7NeoLNP™>90 scindypharm.com
MCF7Lipofectamine 2000Lower than NeoLNP™ scindypharm.com
TWO3NeoLNP™>90 scindypharm.com
TWO3Lipofectamine 2000Lower than NeoLNP™ scindypharm.com
DCsLipofectamine~80 sums.ac.ir
DCsFuGENE6~82 sums.ac.ir

*Note: Transfection efficiency metrics and specific values can vary significantly between studies and experimental conditions.

miRNA and shRNA Transfection Studies

Beyond siRNAs, this compound-based reagents are also utilized for the delivery of other RNAi molecules, including microRNAs (miRNAs) and short hairpin RNAs (shRNAs). pubcompare.aipubcompare.aithermofisher.comprotocols.io miRNA mimics can be transfected into cells to study the effects of increased levels of specific miRNAs on gene expression and cellular processes. protocols.ioresearchgate.net Similarly, plasmids encoding shRNAs can be delivered to achieve stable or transient knockdown of target genes. pubcompare.aithermofisher.com Lipofectamine RNAiMAX is also suitable for transfecting miRNA mimics and inhibitors. thermofisher.comprotocols.io The ability to efficiently deliver these different types of RNAi molecules using lipid-based methods has been crucial for dissecting complex gene regulatory networks and identifying the roles of non-coding RNAs in various biological contexts.

Research on Induced Pluripotent Stem Cells (iPSCs)

Induced pluripotent stem cells (iPSCs) are a valuable tool in regenerative medicine and disease modeling. thermofisher.comnih.govmyeventflo.com Transfection is a key technique for introducing reprogramming factors to generate iPSCs from somatic cells or for genetically manipulating existing iPSC lines. thermofisher.comnih.gov While electroporation has been a common method for iPSC transfection, lipid-based reagents, including newer Lipofectamine formulations like Lipofectamine 3000 and Lipofectamine Stem, have emerged as efficient alternatives. thermofisher.commyeventflo.comthermofisher.comresearchgate.netthermofisher.com These reagents offer advantages such as lower toxicity and simplified workflows compared to electroporation. thermofisher.commyeventflo.com Lipofectamine 3000 has been shown to efficiently deliver episomal reprogramming vectors to fibroblasts for iPSC generation and to transfect both embryonic stem cells (ESCs) and iPSCs with high efficiency and low toxicity. thermofisher.commyeventflo.com Lipofectamine Stem is specifically designed for superior transfection in various stem cells, including human ESCs and iPSCs, for delivering DNA, RNA, and even Cas9 protein complexes for genome editing applications. thermofisher.comthermofisher.comthermofisher.com

Data illustrating the transfection efficiency of Lipofectamine Stem in human iPSCs with different DNA plasmid sizes:

Cell TypeReagentPlasmid SizeGFP Expression (24h post-transfection)Reference
Human iPSCsLipofectamine Stem5 kbHigh thermofisher.comthermofisher.com
Human iPSCsLipofectamine Stem11 kbHigh thermofisher.comthermofisher.com
Human iPSCsFuGENE® HD5 kbLower than Lipofectamine Stem thermofisher.com
Human iPSCsFuGENE® HD11 kbLower than Lipofectamine Stem thermofisher.com

*Based on qualitative assessment of GFP expression levels.

Studies in Mesenchymal Stem Cells

Mesenchymal stem cells (MSCs) are another important type of stem cell with therapeutic potential. nih.gov Similar to iPSCs, transfecting MSCs can be challenging due to their sensitivity. Lipid-based transfection methods have been explored and optimized for gene delivery into MSCs. Lipofectamine 3000 has been reported to yield good transfection efficiencies for human MSCs, with efficiencies up to 26% achieved using a specific lipid/DNA ratio. nih.gov Other Lipofectamine formulations, such as Lipofectamine LTX, have also been used for transfecting umbilical cord MSCs with minicircle plasmids. biotechrep.ir Lipofectamine Stem is also suitable for transfecting MSCs with high efficiency, enabling the delivery of plasmid DNA and mRNA for various research applications. thermofisher.comthermofisher.comthermofisher.com These applications in MSCs are crucial for genetic modification studies, gene therapy research, and understanding MSC biology.

Data on transfection efficiency in human mesenchymal stem cells using Lipofectamine 3000:

Cell TypeReagentLipid/DNA Ratio (µL/µg)Transfection Efficiency (%)Reference
Human MSCsLipofectamine 30003.0Up to 26 nih.gov

Data on transfection efficiency in mesenchymal stem cells using Lipofectamine Stem:

Cell TypeReagentPlasmid SizeGFP Expression (24h post-transfection)Reference
StemPro Human Adipose-Derived MSCsLipofectamine Stem5 kbHigh thermofisher.comthermofisher.com
StemPro BM Mesenchymal Stem CellsLipofectamine Stem5 kbHigh thermofisher.comthermofisher.com
StemPro BM Mesenchymal Stem CellsLipofectamine StemmRNAGFP Expression (48h post-transfection) thermofisher.com
StemPro Human Adipose-Derived MSCsFuGENE HD5 kbLower than Lipofectamine Stem thermofisher.com
StemPro BM Mesenchymal Stem CellsFuGENE HD5 kbLower than Lipofectamine Stem thermofisher.com

*Based on qualitative assessment of GFP expression levels.

Gene Transfer in Specific Primary Cell Lines

Lipofection has been widely applied for gene transfer into various primary cell lines, which are often more challenging to transfect than immortalized cell lines. nih.govnih.govajmb.orglabmartgh.com

Neuronal Cell Transfection

Transfection of neuronal cells is crucial for investigating gene and protein function, tracking subcellular localization, studying protein turnover, and modeling disease conditions. nih.gov Lipofection has been utilized for introducing cDNA encoding proteins, such as NMDAR subunits, into postmitotic rodent primary cortical neurons. nih.gov While achieving high transfection efficiency in postmitotic cells like neurons can be challenging, lipofection has shown utility, particularly for delivering small interfering RNAs (siRNAs), microRNAs, or other oligonucleotides with reported efficiencies up to 83% in primary rat hippocampal neurons. nih.gov Studies comparing lipofection with other methods like electroporation in primary cultured cortex neurons have indicated that while electroporation might offer higher transfection efficiency, lipofection can be advantageous for in vitro applications due to its simplicity and lower toxicity, and its ability to maintain normal dendritic arborization, which is important for neuronal function. painphysicianjournal.com

Endothelial Cell Systems

Liposome-mediated transfection is a valuable experimental technique for studying cellular gene expression in endothelial cells. karger.comnih.gov However, achieving high transfection efficiency in primary human umbilical vein endothelial cells (HUVECs) using traditional methods, including lipofection, has been reported as challenging, with efficiencies often less than 1%. tandfonline.com Studies aimed at optimizing liposome-mediated transfection in human endothelial cells have compared various liposomes, including this compound. karger.comnih.gov These studies have shown that transfection efficiency can be influenced by factors such as liposome (B1194612) and DNA concentrations and incubation time. karger.comresearchgate.net For instance, one study found that while increasing concentrations of this compound initially increased transfection rates, further increases led to decreased rates, possibly due to cytotoxicity. karger.com

The following table summarizes representative transfection efficiencies observed with different lipofection reagents in HUVECs under specific conditions:

Lipofection ReagentDNA Concentration (µg/ml)Liposome Concentration (µg/ml)Incubation Time (h)Transfection Efficiency (%) (Mean ± SEM)Temperature (°C)Citation
Effectene0.210 µl334 ± 1.337 nih.govresearchgate.net
Fugene 60.56 µl533 ± 1.437 nih.govresearchgate.net
DOTAP2.515 µl518 ± 1.537 nih.govresearchgate.net

Note: This table presents data from specific experimental conditions and efficiencies may vary depending on the precise protocol and cell culture conditions.

Transfection efficiency in HUVECs using lipofection agents has also been shown to be temperature-dependent, with lower efficiencies observed at 24°C and 6°C compared to 37°C. nih.govresearchgate.net

Glial Cell Research

Introducing genes into glial cells is important for mechanistic studies of cell function and for exploring gene delivery as a therapeutic approach. researchgate.netnih.gov Lipofection has been demonstrated as a suitable method for delivering genes into astrocytes in primary culture. nih.gov Studies have shown that repeated lipofection, termed "multi-lipofection," can significantly improve transfection efficiency in primary cultures of mouse cerebral cortical astrocytes. nih.gov For example, multi-lipofection improved the transfection efficiency of the beta-galactosidase gene from 2.6% to 17.4%. nih.gov This approach did not cause observable disturbance to the astrocytes. nih.gov Transfected astrocytes using lipofection have shown expression of functional proteins, such as increased resistance to heat-induced cell death after transfection with a heat shock protein gene and intracellular detection of glial cell line-derived neurotrophic factor (GDNF) after transfection with the GDNF gene. nih.gov Western blot analysis revealed a significant increase in GDNF levels with multiple lipofections compared to a single lipofection. nih.gov

Avian Primordial Germ Cell Modification

Avian primordial germ cells (PGCs) are valuable for studying avian germplasm and for genetic modification of the avian genome. researchgate.netresearchgate.net Efficient transfection of PGCs is crucial for in vitro gene expression studies and generating genetically modified birds. chinagene.cnmdpi.com Lipofection has been explored for transfecting chicken PGCs, often in conjunction with transposon vectors for stable integration. chinagene.cningentaconnect.com While some studies have reported low transfection efficiency in avian PGCs using lipofection, efforts have been made to optimize protocols. chinagene.cnmdpi.com Optimization studies have evaluated different lipofection reagents, plasmid dosages, and cell numbers to improve efficiency. chinagene.cn For instance, one study achieved a stable transfection efficiency of 23.4% in PGCs using a specific Lipofectamine reagent and piggyBac vector under optimized conditions. chinagene.cn Another study using transposon vectors combined with lipofection achieved a transfection efficiency of 67% in purified chicken PGCs under optimized conditions, demonstrating the potential of this method for generating transgenic chickens via chimeric intermediates. ingentaconnect.com

Plant Protoplast Transformation Studies

Lipofection has been one of the methods used for DNA delivery into plant protoplasts, which are plant cells with their cell walls removed. oup.comresearchgate.net This technique involves the use of liposomes to encapsulate DNA and facilitate its uptake by the protoplasts. oup.com Early studies demonstrated the use of liposomes for gene transfer into tobacco protoplasts. oup.com Protoplast transformation is a high-efficiency method often used in transient expression studies in plants. researchgate.net More recently, lipofection-mediated approaches have been developed for delivering DNA-free CRISPR/Cas9 ribonucleoprotein complexes into plant cells for genome editing, demonstrating its continued relevance in plant biotechnology. researchgate.netnih.gov Studies have shown successful delivery of Cas9/gRNA RNP into tobacco BY2 protoplasts using lipofection reagents, achieving notable efficiencies. nih.gov

The following table shows the transfection efficiencies achieved with different lipofection reagents for delivering Cas9/gRNA RNP into tobacco BY2 protoplasts:

Lipofection ReagentDelivery Efficiency (%)Citation
Lipofectamine 300066 nih.gov
RNAiMAX48 nih.gov

Note: These efficiencies are for protein delivery of Cas9/gRNA RNP into tobacco BY2 protoplasts.

Co-transfection for Multi-gene Studies and Pathway Analysis

Co-transfection, the simultaneous delivery of two or more distinct nucleic acids into the same cell, is a valuable technique in molecular biology for various applications, including multi-gene studies and pathway analysis. thermofisher.comnih.gov Lipofection reagents are commonly used for co-transfection experiments due to their ability to deliver multiple nucleic acid types, including plasmids and siRNAs. thermofisher.comthermofisher.com This allows researchers to introduce a gene of interest along with a marker or selection gene, assess the efficiency of gene knockdown by co-transfecting siRNA and a plasmid encoding the target gene, or study protein-protein interactions by delivering vectors encoding different proteins. thermofisher.comnih.gov Lipofectamine reagents are considered effective for co-transfection experiments across a range of cell types. thermofisher.com

High-Throughput Screening Methodologies for Novel Reagents

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large libraries of chemical compounds or genetic material for a specific biological activity. A critical component of cell-based HTS assays, particularly those involving the introduction of genetic material or small molecules into cells, is an efficient and reliable transfection method. Lipofection, a lipid-based transfection technology, has been explored for its utility in HTS due to its relative ease of use and ability to transfect various cell types caltagmedsystems.co.ukozbiosciences.com.

This compound, a mixture of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the helper lipid dioleoyl phosphotidylethanolamine (DOPE), was one of the early cationic lipid formulations developed for transfection medkoo.com. The principle involves the formation of lipoplexes between the positively charged lipid formulation and negatively charged nucleic acids, facilitating their uptake by cells caltagmedsystems.co.ukozbiosciences.com. This characteristic makes lipofection, including methods utilizing this compound, potentially adaptable to the miniaturized formats and automated workflows required for HTS.

While newer transfection reagents like Lipofectamine 2000 and Lipofectamine 3000 have become widely used and often demonstrate higher transfection efficiencies in various cell lines, particularly for challenging cell types murdoch.edu.aufishersci.comselectscience.netresearchgate.net, this compound's properties have been considered in the context of screening methodologies.

Research comparing different transfection reagents in HTS-compatible formats has provided insights into the performance of various lipid-based methods. For instance, a study systematically analyzing several commercial transfection reagents, including this compound, for the delivery of single-stranded oligonucleotides in multiple cell lines assessed both transfection efficacy and cytotoxicity murdoch.edu.aunih.gov. While this compound generally showed a favorable safety profile with lower toxicity in some cell lines, its transfection efficacy was often reported as lower compared to other reagents like Lipofectamine 3000, Fugene, and RNAiMAX in the context of oligonucleotide delivery murdoch.edu.aunih.gov.

Here is a summary of comparative transfection efficacy and cell viability data for this compound and other reagents in selected cell lines from a systematic screening study:

Cell LineReagentTransfection Efficacy (%)Cell Viability (%)
Huh-7 (Liver)This compoundNot prominently effective nih.gov75.34 nih.gov
FugeneHigher than this compound nih.gov40.74 nih.gov
RNAiMAXHigher than this compound nih.gov67.25 nih.gov
SHSY5Y (Neuro.)This compound26.40 nih.gov90.74 (RNAiMAX) nih.gov
Lipofectamine 300047.17 nih.gov61.01 nih.gov
HepG2 (Liver)This compound8.29 nih.gov89.54 nih.gov
Fugene32.50 nih.gov82.64 nih.gov
MCF-7 (Breast)This compound6.62 nih.gov92.49 nih.gov
Lipofectamine 300058.13 nih.gov62.00 nih.gov
Primary MyoblastThis compound22.33 nih.gov89.92 nih.gov
Lipofectamine 300097.78 nih.govNot specified
RNAiMAX80.34 nih.gov83.65 nih.gov

Note: Data extracted and compiled from search result nih.gov. Transfection efficacy values are relative or specific percentages reported in the source.

This data suggests that while this compound exhibits lower toxicity in certain cell lines, its transfection efficiency for single-stranded oligonucleotides is generally not as high as some of the more recently developed reagents, which is a critical factor for successful HTS where robust signal is required across numerous samples nih.gov.

Despite being an earlier generation reagent, the principle behind this compound's mechanism – cationic lipid-mediated nucleic acid delivery – laid the groundwork for the development of subsequent lipid-based transfection reagents that are now commonly employed in HTS applications caltagmedsystems.co.ukozbiosciences.com. Modern HTS assays often utilize optimized lipid formulations or other transfection methods to achieve the high efficiency and reproducibility necessary for screening large compound or genetic libraries avantorsciences.comyoutube.comnih.govnih.gov. For example, Lipofectamine 2000 and 3000 have been specifically noted for their use in HTS due to their improved performance in various cell types and compatibility with multi-well plate formats fishersci.comnih.govthermofisher.comresearchgate.netplos.org.

In the context of screening for novel reagents, the choice of transfection method significantly impacts the assay's sensitivity and reliability. While this compound was a pioneering reagent in lipid-mediated transfection, the evolution of transfection technologies has led to the development of reagents with enhanced characteristics better suited for the demanding requirements of modern high-throughput screening methodologies aimed at discovering novel therapeutic or biological agents.

Methodological Considerations and Optimization in Lipofection Research

Optimization of Nucleic Acid to Lipid Ratios

The ratio of nucleic acid (DNA, RNA, or oligonucleotides) to Lipofectin is a critical factor influencing the efficiency of lipofection. promega.comacs.org Cationic lipids like DOTMA in this compound interact with the negatively charged phosphate (B84403) backbone of nucleic acids, forming lipoplexes. promega.comnih.gov The charge ratio (positive:negative) of the cationic lipid to nucleic acid is important, with a net neutral or positive charge on the lipoplexes generally preferred for association with the negatively charged cell membrane. promega.com

Optimization typically involves testing a range of lipid:DNA or lipid:RNA ratios to determine the optimal balance that yields high transfection efficiency with minimal cytotoxicity. promega.comacs.orgthermofisher.comresearchgate.net The optimal ratio can vary significantly depending on the specific cell type being transfected, the size and type of nucleic acid, and the presence or absence of serum in the culture medium. promega.com For instance, some protocols suggest preparing complexes using a DNA (µg) to Lipofectamine 2000 (µl) ratio of 1:2 to 1:3 for most cell lines. protocols.io Studies have shown that increasing the charge ratio of cationic liposome (B1194612) to DNA can overcome the inhibitory effect of serum on lipofection. nih.gov

Research findings highlight the importance of this optimization. For example, studies optimizing Lipofectamine LTX have shown that specific combinations of the reagent, a "PLUS" reagent, and plasmid DNA amount lead to improved transfection efficiency in human adipose tissue-derived mesenchymal stem cells (hASCs). areeo.ac.ir Another study on C2C12 myoblasts demonstrated the optimization of the lipid:DNA ratio (weight:weight) for Lipofectamine-pUCUF2 lipoplexes, finding that 4 µg of DNA led to maximal efficiencies with specific lipid amounts. researchgate.net

Cell Density and Confluence Effects on Transfection Efficacy

The density and confluence of cells at the time of transfection significantly impact lipofection efficiency. thermofisher.comthermofisher.comthermofisher.comeditco.biogenemedi.net Cells need to be actively dividing for optimal nuclear deposition of DNA, which is largely dependent on membrane dynamics during mitosis. thermofisher.com

Transfecting cells at the recommended confluence or cell density is crucial, and optimization may be necessary. thermofisher.comthermofisher.com General guidelines often suggest plating cells the day before transfection to achieve a specific confluence at the time of the procedure. thermofisher.comprotocols.iothermofisher.comthermofisher.comthermofisher.com Recommended confluences can vary depending on the cell type and whether transient or stable transfection is being performed. For transient transfection, a confluence of 40-60% at the time of transfection in a 6-well format has been suggested. thermofisher.comthermofisher.com For stable transfection in a 60-mm format, a confluence of 30-50% is sometimes recommended. thermofisher.comthermofisher.com Some protocols for Lipofectamine 2000 suggest transfecting adherent cells at 70-90% confluence for high efficiency and expression levels, and to minimize cytotoxicity. thermofisher.com Conversely, transfecting at a lower density (e.g., 30-50% confluent) can allow for a longer interval between transfection and assay time and minimize viability loss due to overgrowth. thermofisher.comprotocols.io

Research indicates that both excessively low and high cell densities can negatively affect transfection efficiency. genemedi.netresearchgate.net Low density might lead to cytotoxicity, while high density could result in lower than expected efficiency. genemedi.net Maintaining consistent seeding conditions between experiments is also important for reproducible results. thermofisher.comthermofisher.comulab360.com

Influence of Cell Culture Medium Components

The composition of the cell culture medium during lipofection can significantly influence efficiency. acs.orgthermofisher.comgenemedi.netfishersci.comcore.ac.ukarxiv.org Certain components can interfere with the formation of lipoplexes or their interaction with cells.

Role of Serum in Transfection Efficiency

Serum is a common component of cell culture media, but its presence during lipofection with cationic lipids like this compound can often reduce transfection efficiency. promega.comacs.orgnih.govthermofisher.comthermofisher.comresearchgate.netnih.govresearchgate.net Serum proteins, particularly albumin, can negatively interact with cationic lipoplexes, potentially blocking the aggregation necessary for efficient sedimentation onto cells and interfering with the positive charge required for interaction with the negatively charged cell membrane. researchgate.net

For optimal results with this compound, performing transfection in medium without serum is often recommended. thermofisher.comthermofisher.comthermofisher.comthermofisher.com If transfection in the presence of serum is desired, it is generally advised that the lipoplexes be formed in serum-free medium before being added to cells in serum-containing medium. thermofisher.comthermofisher.comthermofisher.comresearchgate.netthermofisher.com Some serum-free formulations may also inhibit cationic lipid-mediated transfection, so testing compatibility is recommended. thermofisher.comthermofisher.comthermofisher.comthermofisher.com

Studies have shown that the inhibitory effect of serum on lipofection mediated by certain cationic liposomes is dependent on the charge ratio of liposome to DNA. nih.gov While serum inhibited lipofection at low charge ratios, it enhanced activity at high charge ratios in the case of DC-chol liposomes, though this phenomenon was not observed with Lipofectamine in that specific study. nih.gov Removal of negatively charged proteins from serum can abolish its inhibitory effect. nih.gov

Impact of Antibiotics and Other Additives

The presence of antibiotics in the culture medium during lipofection is generally not recommended, as they can cause cell death or interfere with the transfection process. thermofisher.comthermofisher.comthermofisher.comresearchgate.netulab360.comthermofisher.comresearchgate.netthermofisher.com Cationic lipid reagents can increase cell permeability, potentially leading to increased intracellular concentrations of antibiotics and resulting cytotoxicity and lower transfection efficiency. thermofisher.com Avoiding antibiotics when plating cells for transfection can also eliminate the need for rinsing cells before the procedure. thermofisher.com For stable transfections, it is recommended to wait at least 48 hours after transfection before adding selective antibiotics. genemedi.netthermofisher.com Penicillin and streptomycin, for example, should not be used in selective medium for stable transfections as they are competitive inhibitors of Geneticin. thermofisher.com

Other additives can also impact transfection. For instance, Pluronic® or charged media extracts like dextran (B179266) sulfate (B86663) can inhibit cationic lipid-mediated transfection and should not be added during the process. ulab360.com

Incubation Times for Lipoplex Formation and Cellular Exposure

Incubation times are critical at two stages: the formation of lipoplexes and the exposure of cells to these lipoplexes.

For lipoplex formation, diluted DNA and this compound are typically combined and incubated at room temperature for a specific period to allow the complexes to form. thermofisher.comthermofisher.comprotocols.iothermofisher.comthermofisher.com This incubation time allows for the association of the cationic lipids with the nucleic acid. Protocols often recommend incubation times ranging from 10 to 15 minutes for this compound. thermofisher.comthermofisher.comthermofisher.com Lipofectamine 2000 protocols suggest a 20-minute incubation for complex formation, with complexes being stable for up to 6 hours at room temperature. thermofisher.comprotocols.io

The duration for which cells are exposed to the lipoplexes also affects transfection efficiency. thermofisher.com Transfection efficiency generally increases with the time of exposure to the lipid-nucleic acid complex. thermofisher.com However, prolonged exposure to some lipid reagents can lead to toxic conditions, potentially requiring removal of the complexes or dilution with fresh medium after a certain incubation period to minimize cytotoxicity. thermofisher.com

Recommended incubation times for cellular exposure vary depending on the cell type and the specific protocol. Some protocols suggest incubating cells with this compound complexes for 5-24 hours at 37°C in a CO2 incubator. thermofisher.comthermofisher.comthermofisher.com For Lipofectamine 2000, incubation times of 18-48 hours prior to testing for transgene expression are suggested, with the option to change the medium after 4-6 hours. thermofisher.com Research on mouse embryonic stem cells transfected with DNA lipoplexes showed that exposing cells for more than 6 hours resulted in reduced transfection efficiency and expression, suggesting a shorter optimal exposure time for that cell type. core.ac.uk

Selection Strategies for Stably Transfected Cell Lines

Generating stable cell lines following lipofection is a critical process for long-term studies requiring consistent gene expression. Unlike transient transfection, where the introduced nucleic acid is expressed temporarily and eventually lost, stable transfection involves the integration of the foreign DNA into the host cell's genome or its maintenance as a stable episome, allowing it to be passed down through cell divisions researchgate.netthermofisher.comslideshare.net. This integration is a relatively rare event, occurring in approximately 1 in 104 transfected cells, although efficiency can vary based on cell type and DNA form (linearized DNA is generally more efficient for integration) thermofisher.com. Therefore, effective strategies are required to select and isolate the few cells that have successfully incorporated the genetic material.

The most common and reliable method for selecting stably transfected cells relies on the co-introduction of a selectable marker gene along with the gene of interest thermofisher.comigem.orglonza.com. This marker gene confers a trait that allows the survival and proliferation of transfected cells under specific selective conditions, while non-transfected cells or those that only underwent transient expression are eliminated researchgate.netlonza.comorigene.com.

Utilizing Selection Markers

Selection markers are typically genes that provide resistance to a cytotoxic agent, most commonly antibiotics researchgate.netthermofisher.comigem.orglonza.comorigene.comnih.govnih.govsynthego.com. When the selective agent is added to the culture medium, only cells expressing the resistance gene encoded by the integrated plasmid will survive and form colonies researchgate.netlonza.comorigene.com.

Commonly used antibiotic resistance genes and their corresponding selective agents include:

Selection Marker GeneSelective Agent (Antibiotic)
Neomycin phosphotransferaseGeneticin (G418)
Puromycin N-acetyltransferasePuromycin
Hygromycin B phosphotransferaseHygromycin B
Bleomycin resistance proteinZeocin™
Blasticidin S deaminaseBlasticidin

Table 1: Common Selection Markers and Corresponding Antibiotics

Other selection systems exist, such as those based on the expression of dihydrofolate reductase (DHFR) or glutamine synthetase, which allow cells to survive in specific nutrient-deficient media lonza.com.

The selectable marker can be located on the same plasmid as the gene of interest (bicistronic vector) or on a separate plasmid that is co-transfected simultaneously thermofisher.comigem.orglonza.com. When using co-transfection with two separate plasmids, it is generally recommended to use a molar ratio of the gene of interest plasmid to the selectable marker plasmid in the range of 5:1 to 10:1. This ensures that cells that have taken up and integrated the selectable marker are highly likely to have also taken up the gene of interest thermofisher.comigem.org.

The Selection Process

Following lipofection with a plasmid containing a selectable marker, cells are typically allowed a short recovery period (e.g., 24-48 hours) in normal growth medium to allow for expression of the resistance gene thermofisher.comlonza.comtechnologynetworks.com. After this recovery phase, the selective medium containing the appropriate antibiotic or other selective agent is applied thermofisher.comigem.orglonza.comorigene.comtechnologynetworks.combosterbio.compri-cella.com.

The concentration of the selective agent is crucial and must be optimized for each cell line. A "kill curve" is typically performed on untransfected cells to determine the minimum concentration of the antibiotic required to kill all cells within a specific timeframe (e.g., 7-10 days) researchgate.netlonza.comorigene.comtechnologynetworks.com. This optimized concentration is then used for selecting the transfected cells.

Cells are maintained in the selective medium, with regular media changes to ensure consistent selective pressure origene.comaddgene.org. Over several days to weeks, non-transfected cells and transiently transfected cells that did not integrate the plasmid will die researchgate.netlonza.comorigene.com. Surviving cells are those that have stably integrated the resistance gene.

Isolation and Expansion of Stable Clones

After the initial selection period, discrete colonies of surviving cells will become visible origene.com. These colonies represent populations of cells derived from a single stable transfectant. At this stage, researchers have the option to work with a mixed population of stable transfectants or to isolate individual clones lonza.com.

Working with a mixed population (batch culture) is faster but results in a heterogeneous cell population with varying integration sites and expression levels of the gene of interest lonza.com. For studies requiring a homogeneous cell population with consistent expression, individual colonies are isolated and expanded lonza.comorigene.compri-cella.com.

Single-cell cloning can be achieved by diluting the selected cell population and plating them at a low density (e.g., in 96-well plates) such that individual cells are spatially separated lonza.comtechnologynetworks.com. Each resulting colony is then expanded and screened for expression of the gene of interest lonza.com. Multiple rounds of single-cell cloning may be necessary to ensure 100% clonal purity lonza.com.

Optimization and Alternative Strategies

Optimizing the transfection efficiency using lipofection prior to selection is important, as a higher initial transient transfection rate can increase the pool of cells from which stable integrants arise thermofisher.comfrontiersin.org. Factors such as the ratio of lipofection reagent to DNA, the amount of DNA, incubation time, and cell density should be optimized thermofisher.comfrontiersin.org.

While antibiotic selection is the mainstay, other strategies can be employed, sometimes in conjunction with antibiotic selection, to enrich for or identify desirable clones. These include using fluorescent reporter genes like Green Fluorescent Protein (GFP) co-expressed with the gene of interest, allowing for sorting of fluorescent cells via flow cytometry researchgate.netnih.govthermofisher.com. Imaging-based systems can also be used to screen colonies for desired characteristics like high protein expression or secretion beckman.com.

Lipofection, while effective for transient transfection in many cell types, can be used for stable transfection followed by selection, particularly in easy-to-transfect cell lines lonza.combosterbio.comproteogenix.sciencelonza.com. However, for cell types that are difficult to transfect or when higher stable integration efficiency is required, alternative methods such as nucleofection or viral transduction might be considered lonza.comtechnologynetworks.comaddgene.orgproteogenix.science.

Comparative Analysis of Lipofection with Other Non Viral Nucleic Acid Delivery Systems

Comparison with Polymeric Transfection Reagents (e.g., PEI, Dendrimers)

Polymeric transfection reagents, such as polyethylenimine (PEI) and dendrimers, represent a significant class of non-viral vectors that operate through similar initial principles to lipofection. These cationic polymers condense negatively charged nucleic acids into polyplexes via electrostatic interactions. wikipedia.orgclinisciences.comnih.gov The resulting positively charged polyplexes bind to the anionic cell surface and are internalized through endocytosis. wikipedia.orgclinisciences.comnih.gov A key mechanism attributed to the efficacy of some polymeric vectors, particularly PEI, is the "proton sponge effect." This mechanism proposes that the buffering capacity of the polymer within the acidic environment of the endosome leads to an influx of protons and counterions, causing osmotic swelling and eventual rupture of the endosome, thereby releasing the polyplex into the cytoplasm. wikipedia.orgclinisciences.comthermofisher.comyeasenbio.com Dendrimers, with their highly branched structures, also effectively condense nucleic acids and facilitate cellular uptake via endocytosis. nih.govcenmed.comcenmed.comnih.gov

Comparative studies on the efficacy of Lipofectin versus polymeric reagents reveal variability dependent on the specific cell line and experimental conditions. PEI, for instance, is recognized for its cost-effectiveness and broad applicability across different cell types. clinisciences.comnih.govthermofisher.com Modified PEI formulations, such as those conjugated with transferrin, have demonstrated significantly enhanced transfection efficiencies, achieving increases ranging from 30-fold to 1,000-fold in certain cell lines expressing the transferrin receptor. thermofisher.com

The following table provides a general comparison based on reported characteristics:

FeatureLipofection (e.g., this compound)Polymeric Transfection (e.g., PEI, Dendrimers)
Nucleic Acid CondensationElectrostatic interactionElectrostatic interaction
Cellular UptakePrimarily EndocytosisPrimarily Endocytosis
Endosomal Escape MechanismMembrane destabilization, FusionProton sponge effect, Membrane destabilization
CostGenerally higherGenerally lower (especially PEI)
VersatilityBroad range of cell typesBroad range of cell types

Comparative Efficacy with Inorganic Nanoparticles

Inorganic nanoparticles, including those composed of gold, silica, or quantum dots, represent an alternative class of non-viral vectors for gene delivery. These nanoparticles can be engineered and surface-functionalized to bind nucleic acids and promote cellular internalization, often through endocytic pathways, similar to lipid-based systems. The physical and chemical properties of inorganic nanoparticles, such as their size, shape, surface charge, and composition, play a critical role in their interactions with biological systems, intracellular trafficking, and the release of their nucleic acid cargo.

Compared to lipid-based formulations like this compound, inorganic nanoparticles can offer advantages such as enhanced stability, tunable synthesis, and the potential for targeted delivery or triggered release mechanisms mediated by external stimuli like light or magnetic fields. However, challenges related to potential toxicity, long-term fate, and efficient release of the nucleic acid within the cellular environment need to be addressed.

Research comparing the transfection efficiency of this compound with inorganic nanoparticle-based systems often highlights the importance of surface modifications to achieve comparable or improved performance. Functionalization of nanoparticles with cationic agents, including polymers or lipids, can enhance their ability to bind and deliver nucleic acids, sometimes reaching efficiencies comparable to established lipid reagents in specific cell types. Detailed studies in this area typically involve quantitative assessments of gene expression or the proportion of successfully transfected cells using different nanoparticle formulations in direct comparison with this compound under controlled experimental conditions.

Contrasting with Physical Transfection Methods (e.g., Electroporation, Microinjection, Sonoporation)

Physical transfection methods offer a distinct approach to nucleic acid delivery by physically overcoming the cell membrane barrier, circumventing the need for chemical carriers. Prominent examples include electroporation, microinjection, and sonoporation.

Electroporation involves exposing cells to brief, high-voltage electrical pulses, which induce transient permeability in the cell membrane, creating temporary pores that allow nucleic acids to enter. mdpi.comcreative-biolabs.comnih.govthermofisher.com This method is known for its versatility and ability to transfect a wide variety of cell types with relatively high efficiency, particularly for plasmid DNA. creative-biolabs.comthermofisher.com The mechanism involves both the formation of pores and the electrophoretic movement of negatively charged DNA across the membrane under the influence of the electric field. mdpi.comcreative-biolabs.comnih.govspringernature.com

Microinjection is a highly precise technique that involves using a fine glass needle to directly inject nucleic acids into the cytoplasm or nucleus of individual cells. creative-biolabs.commicrobenotes.comslideshare.netdeshbandhucollege.ac.in This method effectively bypasses both extracellular and intracellular barriers, offering high efficiency at the single-cell level. creative-biolabs.commicrobenotes.com It is particularly valuable for transfecting cells that are resistant to chemical methods and for applications requiring the genetic modification of embryos or the creation of transgenic organisms. slideshare.netdeshbandhucollege.ac.inmedsci.org

Sonoporation utilizes ultrasound waves, often in conjunction with microbubbles, to transiently increase the permeability of the cell membrane, facilitating the uptake of nucleic acids. nih.govscienceopen.comcreative-biolabs.comwikipedia.org The underlying mechanism involves acoustic cavitation, where the oscillation and collapse of microbubbles near the cell membrane induce mechanical stress and pore formation. nih.govscienceopen.comwikipedia.org Sonoporation is being investigated for its potential in targeted gene delivery, especially in in vivo settings. creative-biolabs.comwikipedia.org

In contrast to these physical approaches, Lipofection is a chemical method that relies on the self-assembly of lipids with nucleic acids and subsequent cellular uptake. Physical methods generally offer the advantage of direct delivery, which can lead to higher immediate transfection efficiencies in suitable cell types. However, they can be more technically demanding (microinjection), may result in significant cell damage or reduced viability depending on the optimized parameters (electroporation, sonoporation), and are often less amenable to high-throughput applications compared to Lipofection. slideshare.netwikipedia.org Lipofection, while potentially less efficient for certain hard-to-transfect cells compared to optimized physical methods, is generally simpler to perform, less cytotoxic at appropriate concentrations, and more easily scaled for high-throughput screening. ozbiosciences.com

The table below summarizes key contrasts between Lipofection and physical methods:

MethodPrinciple of ActionKey AdvantagesKey Disadvantages
LipofectionChemical carrier-mediated uptakeEase of use, Scalability, Lower inherent toxicityIntracellular barriers, Variable efficiency
ElectroporationElectric field-induced membrane poresHigh efficiency, Broad cell type applicabilityPotential cytotoxicity, Equipment required
MicroinjectionDirect physical deliverySingle-cell precision, Bypasses barriersLow throughput, Technical expertise required
SonoporationUltrasound-induced membrane permeabilityPotential for targeted delivery, Non-invasive (in vivo)Mechanism complexity, Variable efficiency, Cell viability concerns

Relative Performance against Other Lipid-Based Formulations

This compound was an early entrant into the market of cationic lipid-based transfection reagents. Its success paved the way for the development of numerous subsequent lipid formulations, such as the various Lipofectamine reagents, which were designed with the aim of improving transfection efficiency, reducing cellular toxicity, and expanding the range of transfectable cell types. wikipedia.orgaatbio.com

Newer lipid formulations often feature modified cationic lipid structures, incorporate different helper lipids (such as DOPE or cholesterol), and may include proprietary components to enhance the formation and stability of lipoplexes, improve cellular uptake, and facilitate efficient endosomal escape. ozbiosciences.comwikipedia.orgscielo.brscielo.br Formulations like Lipofectamine are frequently considered benchmarks in the field due to their generally high transfection efficiency across a wide spectrum of cell lines and for diverse types of nucleic acids. nih.govescholarship.org Lipofectamine, for example, is a blend of cationic lipids (like DOSPA) and a helper lipid (DOPE), which contributes to membrane fusion and the release of contents from endosomes. wikipedia.org

Comparative studies consistently highlight that the effectiveness of lipid-based transfection is highly dependent on the specific lipid formulation used and the characteristics of the target cell type. While this compound was a pioneering reagent, later generations of lipid formulations have often demonstrated enhanced performance in terms of transfection efficiency and reduced cytotoxicity in many experimental contexts. Researchers commonly evaluate multiple lipid-based reagents to identify the most effective option for their particular cell line and nucleic acid cargo.

Detailed research comparing this compound to more recent lipid formulations typically involves quantitative data on outcomes such as gene expression levels, the percentage of transfected cells, and cell viability across different cell lines. These studies frequently indicate that while this compound can be effective, newer formulations may offer notable advantages in specific applications or for particular cell types.

Considerations for Different Nucleic Acid Types (DNA, mRNA, siRNA, Oligonucleotides)

The efficiency of nucleic acid delivery systems, including this compound, is significantly influenced by the type of nucleic acid being delivered. Different nucleic acid molecules, such as plasmid DNA, mRNA, siRNA, and antisense oligonucleotides, possess distinct sizes, structures, charges, and intracellular targets, all of which impact their interaction with the delivery vehicle and their subsequent processing within the cell.

Plasmid DNA is a large molecule that must reach the cell nucleus to undergo transcription. nih.govwikipedia.org Effective delivery of DNA necessitates not only successful cellular uptake and escape from endosomes but also efficient translocation into the nucleus. This nuclear entry can occur during cell division when the nuclear envelope disassembles or through active transport mechanisms in non-dividing cells. wikipedia.orgresearchgate.net

mRNA is generally smaller than plasmid DNA and functions in the cytoplasm as the template for protein synthesis. slideshare.net Delivering mRNA bypasses the requirement for nuclear entry, potentially simplifying the intracellular delivery pathway compared to DNA. However, mRNA is vulnerable to degradation by cytoplasmic RNases, emphasizing the need for protection by the delivery vehicle.

siRNA and other short oligonucleotides are smaller still and are designed to target specific mRNA molecules in the cytoplasm to mediate gene silencing. clinisciences.comwikipedia.org Like mRNA, they require release into the cytoplasm and protection from enzymatic degradation. Their small size and specific cytoplasmic targets influence the design and optimization of effective delivery systems.

This compound and other lipid-based reagents are capable of delivering various types of nucleic acids due to their ability to form complexes through electrostatic interactions. However, the optimal lipid formulation and transfection protocol can vary depending on the specific nucleic acid cargo. For instance, some lipid reagents are specifically optimized for the efficient delivery of siRNA (e.g., Lipofectamine RNAiMAX), indicating that modifications in lipid composition and structure can significantly affect the delivery efficiency of different nucleic acid types. fishersci.ie

Research comparing the efficacy of this compound for different nucleic acid types would assess transfection outcomes such as protein expression (for DNA/mRNA) or gene knockdown (for siRNA) and potentially the duration of the observed effect. These studies often reveal that a formulation highly effective for one type of nucleic acid may be less so for another, underscoring the importance of tailoring the delivery system to the specific nucleic acid cargo.

Challenges and Limitations in Lipofection Research Applications

Variability in Transfection Efficiency Across Cell Types

A significant limitation of lipofection is the considerable variability in transfection efficiency observed across different cell types. While effective in many established cell lines, the success of lipofection can differ greatly depending on the specific cell line used promega.comthermofisher.comthermofisher.com. This variability necessitates extensive optimization of transfection protocols for each new cell type to achieve satisfactory results promega.comthermofisher.com. Factors such as cell density, the ratio of transfection reagent to DNA, and the incubation time of the lipid-DNA complex all influence efficiency and require systematic examination thermofisher.com.

Challenges with Difficult-to-Transfect Cell Lines (e.g., Primary Cells, Immune Cells, Stem Cells)

Lipofection often presents significant challenges when attempting to transfect difficult-to-transfect cell lines, including primary cells, immune cells, and stem cells lonza.comresearchgate.net. These cell types are often less amenable to lipid-mediated transfection compared to immortalized cell lines, resulting in lower transfection efficiencies lonza.comresearchgate.net. For instance, lipofection is generally associated with lower efficiency in primary cells researchgate.net. Suspension cell lines also pose a challenge for lipofection lonza.com. Alternative methods, such as electroporation or nucleofection, have often demonstrated higher efficiencies for these challenging cell types, although they may have their own drawbacks lonza.comresearchgate.net. For example, Nucleofection has shown higher transfection efficiency for mesenchymal stem cells (MSCs) compared to traditional lipid-based methods researchgate.net.

Research-Related Cellular Stress Responses

Lipofection can induce cellular stress responses in transfected cells, which can confound research findings. researchgate.netresearchgate.net. This stress is likely due to factors such as membrane perturbation, oxidative stress, and the activation of stress-response pathways researchgate.net.

Impact on Endogenous Gene Expression in Research Models

One critical impact of lipofection-induced cellular stress is the potential for alterations in endogenous gene expression in research models researchgate.netnih.gov. Studies have shown that liposome-based transfection reagents, including Lipofectin, can induce stress-related gene expression changes researchgate.netresearchgate.netnih.gov. This can lead to the activation of stress genes and other genes involved in cellular metabolism, cell cycle control, and pro-apoptotic pathways researchgate.netnih.gov. For example, some cationic liposomes have been observed to induce the activity of stress-inducible promoters, such as the Hspa1b (hsp70.1) promoter researchgate.netnih.gov. This unintended modulation of endogenous gene expression can complicate the interpretation of results, particularly in studies focused on gene regulation or functional genomics researchgate.netnih.gov. Research indicates that lipofection can cause unintended changes in global gene expression in transfected cells researchgate.netnih.gov.

Effects on Cell Viability in Experimental Settings

Lipofection can also negatively impact cell viability in experimental settings researchgate.netresearchgate.netresearchgate.netibidi.comigbzpan.plnih.govbohrium.com. The process can be cytotoxic, and the extent of toxicity can vary depending on the cell type, the specific lipofection reagent used, and the experimental conditions ibidi.compainphysicianjournal.com. Higher concentrations of transfection reagents, while sometimes increasing transfection efficiency, can also lead to significantly decreased cell viability . This cytotoxicity can be a major limitation, especially for sensitive cell types or experiments requiring high cell survival rates ibidi.com. Evaluating cellular apoptosis after different transfection methods is a crucial parameter in choosing a suitable method igbzpan.pl. For instance, in one study comparing transfection methods in bovine fetal fibroblasts, all transfected cells showed higher levels of apoptosis, although the level varied depending on the method used igbzpan.pl.

Influence of Endotoxins on Research Outcomes

Endotoxins, which are common contaminants in plasmid DNA preparations, can significantly influence research outcomes when using lipofection taylorandfrancis.comtandfonline.com. Endotoxins, or lipopolysaccharides (LPS), can activate immune responses and stimulate the production of inflammatory cytokines aai.orgnih.gov. In the context of transfection, endotoxin (B1171834) contamination can decrease transfection efficiency and cause cellular toxicity, particularly in certain cell types like macrophages tandfonline.comresearchgate.net. Even low levels of endotoxin impurities, equivalent to those found in some commercially available recombinant proteins, can be sufficient to activate immune cells and potentially produce erroneous data nih.gov. Studies have shown that increasing levels of endotoxin can decrease gene expression in vitro taylorandfrancis.com.

Competition from Evolving Gene Delivery Technologies

Lipofection faces increasing competition from a variety of evolving gene delivery technologies that offer improved efficiency, lower toxicity, or better suitability for specific applications mdpi.comthirdbridge.com. These include other non-viral methods such as electroporation, nucleofection, and the use of cationic polymers and lipid nanoparticles (LNPs) lonza.comibidi.commdpi.comthirdbridge.comnih.gov. Viral transduction methods also remain a significant alternative, often providing high transfection efficiencies, although they have their own associated challenges lonza.commdpi.com. The development of technologies like Nucleofection, an improved electroporation method, aims to overcome the limitations of other transfection methods, including lipofection, by offering high transfection efficiencies in a wide range of cell types, including hard-to-transfect and primary cells lonza.com. Furthermore, specialized reagents and systems are being developed for specific applications, such as the delivery of mRNA or CRISPR-Cas9 components, offering potentially superior performance compared to traditional lipofection for these purposes thermofisher.comrheniumbio.co.ilmdpi.comlucerna-chem.ch. The landscape of gene delivery is continuously advancing, with newer methods often providing advantages that address the inherent limitations of lipofection mdpi.comthirdbridge.com.

Innovations and Future Directions in Lipofection Technology for Research

Development of Next-Generation Lipid-Based Vectors

Significant effort is being directed towards designing improved lipid-based vectors, primarily lipid nanoparticles (LNPs), which are now considered a promising frontier in gene delivery. genevant.comacs.org These next-generation vectors aim to enhance nucleic acid encapsulation, improve cellular uptake, facilitate endosomal escape, and reduce toxicity. nih.govcaymanchem.com

Design of Ionizable Cationic Lipids

A key innovation in lipid-based delivery has been the shift from permanently cationic lipids to ionizable cationic lipids. nih.govcaymanchem.com Unlike their predecessors, which carry a positive charge at all physiological pH values and are often associated with cytotoxicity, ionizable lipids are neutral at physiological pH (~7) and become positively charged in the acidic environment of the endosome (typically pH 6.0-7.0). nih.govcaymanchem.comavantiresearch.com This pH-responsive behavior is critical for efficient encapsulation of negatively charged nucleic acids during formulation and for promoting endosomal escape, thereby facilitating the release of the payload into the cytoplasm. nih.govcaymanchem.comavantiresearch.com The design of these lipids involves carefully engineering their pKa values and structural features to optimize the balance between safety and efficacy. caymanchem.compnas.org Research is exploring various head group and lipid tail structures to enhance transfection efficiency and achieve organ-selective gene expression. nih.govpnas.orgrsc.org

Table 1: Examples of Ionizable Cationic Lipids in LNP Formulations

Ionizable LipidRole in LNP FormulationNotes
Dlin-MC3-DMAUsed in clinically approved siRNA therapy (Patisiran)Optimized for siRNA delivery, also investigated for pDNA. nih.govrsc.org
SM-102Used in mRNA COVID-19 vaccinesExample of ionizable lipid in successful clinical applications. nih.gov
DLin-KC2-DMAInvestigated for pDNA transfection efficiency in vivoShowed higher in vivo pDNA transfection than DLin-MC3-DMA. rsc.org
ssPalmBiodegradable ionizable lipidContains cleavable bonds. nih.gov
C12-200LipidoidExample of a lipid-like compound with tertiary amines. nih.gov
iso-A11B5C1Designed for muscle-selective mRNA deliveryDemonstrated potential for muscle-specific gene editing. pnas.org
MVL5Pentavalent cationic lipid used in lipoplexesShowed promising in vitro CRISPR/Cas9 plasmid delivery. mdpi.com

Strategies for Enhanced Membrane Fusion

Efficient delivery of nucleic acids into the cytoplasm requires overcoming the endosomal barrier. nih.govnih.govpnas.org Strategies to enhance membrane fusion between the lipid vector and the endosomal membrane are crucial for this process. jst.go.jpmdpi.comnih.gov While early cationic lipids aimed to enhance fusion, they often led to toxicity. caymanchem.compnas.org Current approaches focus on incorporating lipids or peptides that promote membrane destabilization or fusion specifically within the endosome's acidic environment. jst.go.jpufl.edu The transition to a reversed hexagonal phase in lipid formulations is also considered important for facilitating the release of cargo molecules. acs.org Research is exploring the use of pH-sensitive peptides or cationic lipids to disrupt endosomal membranes. jst.go.jp Synthetic fusogens, such as lipidated peptide pairs, are being developed to mediate the fusion of vesicles with cellular membranes, potentially allowing for direct cytoplasmic delivery and bypassing the endosomal pathway. pnas.orgchemrxiv.orgnih.gov

Biodegradable Lipid Formulations

To improve the safety profile and reduce potential accumulation of lipid components in the body, the development of biodegradable lipid formulations is a significant area of research. genevant.comcaymanchem.com These lipids are designed to be broken down into less toxic metabolites after they have delivered their payload. Examples include lipids with bioreducible disulfide bonds or ester linkages that can be cleaved within the intracellular environment. nih.govcaymanchem.com Biodegradable lipids aim to maintain potency while minimizing long-term persistence and potential adverse effects, contributing to the development of safer next-generation gene therapy vectors. genevant.com

PEGylation for Enhanced Stability and Reduced Non-Specific Interactions in Research

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes or LNPs, is a widely used strategy to improve their pharmacokinetic properties. nih.govfrontiersin.orgscispace.com The hydrophilic PEG coat creates a steric barrier that reduces opsonization and uptake by the reticuloendothelial system (RES), thereby increasing the circulation half-life of the lipid nanoparticles. nih.govfrontiersin.orgscispace.com This enhanced stability and prolonged circulation time are particularly important for systemic administration in research models. nih.govfrontiersin.org PEGylation also helps to reduce non-specific interactions with cells and proteins in the biological environment, contributing to lower immunogenicity and improved targeting specificity when combined with targeting ligands. frontiersin.orgscispace.comucl.ac.uk However, PEGylation can sometimes hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma". nih.govfrontiersin.org Strategies to mitigate this include using shorter PEG chains, cleavable PEGylated lipids that detach upon reaching the target site, or optimizing the PEG density on the nanoparticle surface. mdpi.comnih.govfrontiersin.org

Table 2: Effects of PEGylation on Lipid-Based Nanoparticles

EffectDescription
Increased Circulation Half-LifeReduced uptake by the reticuloendothelial system (RES) due to steric hindrance. nih.govfrontiersin.orgscispace.com
Reduced Non-Specific InteractionsPEG coat minimizes interactions with serum proteins and non-target cells. frontiersin.orgscispace.comucl.ac.uk
Enhanced StabilitySteric repulsion prevents aggregation of nanoparticles in biological fluids. nih.govscispace.com
Potential Reduction in Cellular UptakeThe PEG layer can hinder interaction with cell membranes ("PEG dilemma"). nih.govfrontiersin.org
Potential Reduction in Endosomal EscapeThe PEG layer can interfere with membrane fusion and release of cargo. nih.govfrontiersin.org
Improved Passive Targeting (EPR Effect)Prolonged circulation allows for accumulation in leaky tumor vasculature via the EPR effect. jst.go.jpscispace.com

Integration with Advanced Gene Editing Technologies (e.g., CRISPR-Cas9) in Research Models

Lipid-based delivery systems, particularly LNPs and lipoplexes, are increasingly being integrated with advanced gene editing technologies like CRISPR-Cas9 in research models. acs.orgmdpi.comnih.govmdpi.com These systems can deliver the various components of the CRISPR-Cas9 machinery, including plasmids encoding Cas9 and guide RNA (gRNA), mRNA encoding Cas9, or pre-assembled Cas9 ribonucleoproteins (RNPs). mdpi.comidtdna.comnih.govthermofisher.com Lipofection offers a non-viral method for delivering these components, which can be advantageous in terms of lower immunogenicity and ease of production compared to viral vectors. mdpi.comnih.gov Research is focused on optimizing lipid formulations to efficiently deliver the relatively large CRISPR-Cas9 components into the nucleus to achieve effective gene editing in various cell types, including hard-to-transfect cells and stem cells. mdpi.comidtdna.comnih.govthermofisher.comfrontiersin.orgfrontiersin.org Studies have demonstrated successful gene knockout using lipofection of CRISPR-Cas9 RNPs in research settings. nih.govfrontiersin.org

Targeted Nucleic Acid Delivery Approaches in Research Systems

Achieving targeted delivery of nucleic acids to specific cells or tissues is a critical goal in gene therapy and research. gminsights.comnih.gov Lipid-based vectors are being engineered with targeting ligands on their surface to facilitate active targeting. jst.go.jpmdpi.comnih.gov These ligands can be antibodies, peptides, or small molecules that bind to specific receptors overexpressed on the surface of target cells. jst.go.jpmdpi.comnih.gov By incorporating targeting ligands, researchers can increase the accumulation of lipid nanoparticles at the desired site, enhance cellular uptake by receptor-mediated endocytosis, and potentially improve the therapeutic index by minimizing off-target effects. gminsights.commdpi.comnih.gov Examples include conjugating folate to liposomes for targeting cells that overexpress folate receptors. nih.gov Another approach involves using DNA hybridization to steer liposome (B1194612) delivery to cells with complementary DNA sequences on their surface. nih.gov These targeted delivery strategies are being explored in various research systems, including cancer models and for delivering nucleic acids to specific organs like the liver or muscle. pnas.orgrsc.orgnih.gov

Table 3: Targeted Delivery Strategies for Lipid-Based Vectors

StrategyMechanismExamples/Ligands
Ligand-Mediated TargetingLigands on the nanoparticle surface bind to specific cell surface receptors.Antibodies, peptides, small molecules (e.g., folate). jst.go.jpufl.edumdpi.comnih.gov
DNA HybridizationComplementary DNA sequences on liposomes and target cells facilitate binding.Lipid-terminated DNA sequences. nih.gov
Passive Targeting (EPR)Accumulation in leaky vasculature of tumors due to prolonged circulation.Enhanced by PEGylation and optimized particle size. jst.go.jpscispace.com
Stimuli-Responsive ReleaseLiposomes designed to release cargo in response to specific cues.pH-sensitive lipids that respond to the acidic endosomal environment. jst.go.jpufl.edu

Advances in High-Throughput Screening for Novel Lipofection Reagents

High-throughput screening (HTS) plays a crucial role in identifying and characterizing novel lipofection reagents with improved transfection efficiency and reduced cytotoxicity across various cell types. Automated lipofection methods designed for multi-well plates (e.g., 96- or 384-well formats) facilitate the rapid assessment of large libraries of cationic lipids and lipid formulations. nih.govcytena.compolyplus-sartorius.com These methods involve optimizing various steps, including lipoplex formation time, incubation periods, cell culture conditions, and reporter gene assays. nih.gov

HTS allows for the systematic evaluation of how different lipid structures, lipid-to-DNA ratios, and experimental variables influence transfection outcomes. cytena.comthermofisher.com This approach is essential for discovering reagents that can efficiently deliver different types of nucleic acids, such as plasmid DNA, siRNA, and mRNA, into diverse cell lines, including those traditionally considered difficult to transfect. caltagmedsystems.co.ukoup.compatsnap.com The high performance of some modern lipofection reagents, enabling a large signal-to-noise ratio, makes them suitable for automated cell-based assays used in HTS. thermofisher.com

Potential in Specific Research Models (e.g., Zebrafish Embryos)

Lipofection has demonstrated potential in specific research models, including zebrafish embryos, offering an alternative to traditional methods like microinjection for nucleic acid delivery. biorxiv.orgbiorxiv.orgresearchgate.netribopro.euelifesciences.orgbiologists.com While microinjection is a common technique for introducing genetic material into zebrafish embryos, it can be technically challenging and limits throughput. biorxiv.orgbiorxiv.orgbiologists.com Lipid-based transfection methods, such as those utilizing Lipofectamine LTX, have been explored to bypass the need for microinjection, providing a potentially more cost-effective, high-throughput, and user-friendly approach. biorxiv.orgbiorxiv.orgresearchgate.netribopro.euelifesciences.org

Studies have shown that lipid-based transfection can effectively deliver mRNA into one-cell stage zebrafish embryos, resulting in high percentages of embryos showing strong fluorescence with minimal toxicity and normal development. biorxiv.orgresearchgate.netbiologists.com This method has also been used to generate transgenic zebrafish lines by delivering constructs like those based on the Tol2 transposon system. biologists.com While chemical transfection agents have shown varying degrees of success in zebrafish cell lines, with some lines requiring physical methods like nucleofection for efficient gene delivery, the application of lipid-based methods directly to embryos presents a promising avenue for genetic manipulation in this model organism. mdpi.compreprints.org

Continued Optimization for Specific Research Applications

Continued optimization of lipofection protocols is crucial for maximizing transfection efficiency and minimizing cytotoxicity across a wide range of cell types and research applications. thermofisher.comthermofisher.comresearchgate.net Key parameters that require systematic examination include cell density, the concentration of the lipofection reagent and nucleic acid, the incubation time for lipoplex formation, and the duration of transfection. thermofisher.comthermofisher.comresearchgate.net

While Lipofectin was an early innovation, subsequent reagents and optimized protocols have further enhanced the versatility and efficiency of lipofection for applications such as transient and stable transfection, co-transfection, and the delivery of various nucleic acid types like siRNA and mRNA. caltagmedsystems.co.ukresearchgate.netfishersci.co.uk The development of cell-specific transfection protocols and tools to help researchers identify optimal conditions underscores the ongoing efforts to refine lipofection technology for diverse research needs. thermofisher.comareeo.ac.ir

Q & A

Basic: How can researchers optimize Lipofectin concentration and DNA-to-lipid ratios for efficient transfection in fungal models like Neurospora crassa?

Methodological Answer:
For N. crassa, optimal this compound concentrations range between 35–50 µg/ml. Higher concentrations (>50 µg/ml) do not improve efficiency and may reduce viability due to lipid toxicity . DNA-to-lipid ratios should be tested empirically: for example, 1–5 µg DNA combined with 2–25 µg this compound in Opti-MEM® medium, incubated for 10–15 minutes at room temperature to form stable lipid-DNA complexes . Critical parameters include DNA purity (e.g., endotoxin-free plasmids) and avoiding serum during complex formation, as serum proteins can interfere with lipid-DNA binding .

Basic: What experimental controls are essential when comparing this compound-mediated transfection to alternative methods (e.g., calcium phosphate)?

Methodological Answer:
Include (1) a negative control (no DNA or this compound) to assess background transformation, (2) a positive control using a standardized transfection method (e.g., calcium phosphate for mammalian cells), and (3) a this compound-only control to evaluate lipid cytotoxicity. For N. crassa, transformation efficiency is quantified by counting colony-forming units (CFUs) on selective media, normalized to input DNA . Report fold-changes relative to baseline (e.g., this compound improved N. crassa transformation by 3–10x compared to standard protocols ).

Advanced: How do researchers reconcile contradictory data on this compound efficiency across different eukaryotic systems (e.g., yeast vs. mammalian cells)?

Methodological Answer:
Discrepancies arise from species-specific factors:

  • Cell wall composition : this compound is less effective in organisms with robust cell walls (e.g., wild-type N. crassa) unless protoplasts are generated .
  • DNA size : Large DNA fragments (>500 kb) show higher efficiency in yeast (Schizosaccharomyces pombe) but require optimization in filamentous fungi .
  • Lipid-DNA complex stability : Incubation time and temperature affect complex formation. For mammalian cells, 30–45 minutes at room temperature is standard, while fungal protoplasts require shorter incubation (10–15 minutes) .
    To resolve contradictions, replicate protocols precisely and validate using orthogonal methods (e.g., fluorescence microscopy for transfection efficiency ).

Advanced: What mechanistic hypotheses explain this compound’s role in enhancing homologous vs. non-homologous DNA integration?

Methodological Answer:
this compound’s cationic lipid formulation (DOTMA/DOPE) neutralizes DNA’s negative charge, enabling fusion with cell membranes and endosomal escape . For non-homologous integration (e.g., random plasmid insertion in N. crassa), this compound increases cytosolic DNA availability, raising collision rates with host genomes . Homologous integration requires precise homology-directed repair (HDR), which is less dependent on DNA concentration. Studies suggest this compound may suppress HDR in some systems by overwhelming repair machinery with excess DNA . To test this, compare integration patterns using Southern blotting or sequencing in this compound-treated vs. untreated samples .

Advanced: How can researchers troubleshoot low transformation efficiency despite protocol adherence?

Methodological Answer:
Key troubleshooting steps:

  • Protoplast viability : Ensure >80% viability post-Lipofectin treatment via trypan blue exclusion. High lipid concentrations (>50 µg/ml) can lyse protoplasts .
  • DNA quality : Verify integrity via gel electrophoresis; sheared DNA reduces efficiency.
  • PTC (polyethylene glycol) requirement : In N. crassa, PTC is critical for membrane fusion. Omit PTC in a control experiment to confirm its necessity .
  • Timing : Add this compound after DNA-protoplast binding (e.g., 15-minute post-incubation on ice) to avoid premature complex dissociation .

Basic: What are the limitations of this compound in plant or mammalian cell transfection compared to fungal models?

Methodological Answer:
In plant protoplasts, this compound efficiency is highly dependent on cell type. For example, Arabidopsis protoplasts require lower lipid concentrations (10–15 µg/ml) to avoid toxicity . In mammalian cells, serum-free conditions are critical during transfection, but prolonged serum deprivation reduces viability. This compound also struggles with hard-to-transfect cells (e.g., primary neurons), where viral vectors or electroporation are preferred . Always include a cell viability assay (e.g., MTT) when optimizing lipid concentrations .

Advanced: How do researchers validate this compound’s role in stable vs. transient transfection?

Methodological Answer:
For stable transfection:

  • Use selectable markers (e.g., hygromycin resistance) and passage cells for ≥2 weeks to eliminate episomal DNA .
  • Confirm integration via PCR or Southern blotting .
    For transient transfection:
  • Quantify expression at 24–48 hours post-transfection using reporter genes (e.g., GFP) .
  • Normalize data to a co-transfected control (e.g., luciferase) to account for variability in lipid-DNA delivery .

Advanced: What are the ethical and reproducibility considerations when publishing this compound-based studies?

Methodological Answer:

  • Data transparency : Report exact lipid/DNA ratios, incubation times, and cell viability metrics. For example, state whether "5 µg DNA" refers to total or supercoiled plasmid .
  • Conflict of interest : Disclose funding sources (e.g., commercial lipid suppliers) that may bias protocol recommendations .
  • Replication : Deposit raw data (e.g., CFU counts, flow cytometry files) in public repositories. Follow journal guidelines for supplemental materials (e.g., Beilstein Journal’s requirements for experimental details ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.